5-Bromoindoline hydrochloride
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Overview
Description
5-Bromoindoline hydrochloride: is a chemical compound with the molecular formula C8H9BrClN. It is a derivative of indoline, where a bromine atom is substituted at the 5th position of the indoline ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation of Indole: Indole is subjected to low-temperature, low-pressure liquid-phase hydrogenation in the presence of a metal catalyst to obtain indoline.
Acetylation: Indoline is then reacted with an acetylation reagent to produce N-acetylindoline.
Bromination: N-acetylindoline undergoes a clean bromination reaction to produce N-acetyl-5-bromoindoline.
Deacetylation: N-acetyl-5-bromoindoline is deacetylated under acidic conditions to obtain 5-bromoindoline.
Hydrochloride Formation: Finally, 5-bromoindoline is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: The industrial production of 5-bromoindoline hydrochloride follows similar synthetic routes but is optimized for large-scale production. The process involves the use of efficient catalysts and reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromoindoline hydrochloride can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction Reactions: The compound can be reduced to form different reduction products under suitable conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and other oxidants.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and other reductants.
Major Products Formed:
Substitution Products: Various substituted indoline derivatives.
Oxidation Products: Oxidized indoline derivatives.
Reduction Products: Reduced indoline derivatives.
Scientific Research Applications
Chemistry: 5-Bromoindoline hydrochloride is used as a building block in the synthesis of various organic compounds. It is particularly useful in the synthesis of indole derivatives, which are important in medicinal chemistry .
Biology: The compound is used in biological studies to investigate the effects of brominated indoline derivatives on biological systems. It has been studied for its potential antiproliferative and cytotoxic activities against cancer cell lines .
Medicine: In medicinal research, this compound is explored for its potential therapeutic applications. It has shown promise in the development of new drugs with anticancer properties .
Industry: The compound is used in the production of various industrial chemicals and materials. It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and other industries .
Mechanism of Action
The mechanism of action of 5-bromoindoline hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom in the compound plays a crucial role in its biological activity. It can interact with enzymes and receptors, leading to various biological effects. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its antiproliferative effects .
Comparison with Similar Compounds
5-Bromoindole: A closely related compound with similar chemical properties but without the hydrochloride salt form.
6-Bromoindole: Another brominated indole derivative with bromine at the 6th position.
4-Bromoindole: A brominated indole derivative with bromine at the 4th position.
Uniqueness: 5-Bromoindoline hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt. This gives it distinct chemical and biological properties compared to other brominated indole derivatives .
Properties
IUPAC Name |
5-bromo-2,3-dihydro-1H-indole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN.ClH/c9-7-1-2-8-6(5-7)3-4-10-8;/h1-2,5,10H,3-4H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJBSPYKVDWLOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20724635 |
Source
|
Record name | 5-Bromo-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20724635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.52 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15861-32-2 |
Source
|
Record name | 5-Bromo-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20724635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2,3-dihydro-1H-indole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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